molecular formula C15H18N2O5 B2425088 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide CAS No. 899958-32-8

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide

Cat. No.: B2425088
CAS No.: 899958-32-8
M. Wt: 306.318
InChI Key: OBLSJVIBAXFICT-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a spiroketal core, which is a bicyclic structure containing two oxygen atoms, and a nitrobenzamide moiety, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide typically involves the following steps:

    Formation of the Spiroketal Core: The spiroketal core can be synthesized from aliphatic compounds or γ-lactones.

    Attachment of the Nitrobenzamide Moiety: The nitrobenzamide group can be introduced through a nucleophilic substitution reaction, where the spiroketal core reacts with a nitrobenzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the condensation step and high-throughput screening of reaction conditions for the nucleophilic substitution.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The spiroketal core can participate in nucleophilic substitution reactions, where the oxygen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium ethoxide or other strong bases.

Major Products

    Reduction: Formation of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-aminobenzamide.

    Substitution: Formation of various substituted spiroketal derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide moiety can interact with enzymes and receptors, potentially inhibiting their activity. The spiroketal core may also play a role in stabilizing the compound and enhancing its binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-3-nitrobenzamide is unique due to its specific combination of a spiroketal core and a nitrobenzamide moiety

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c18-14(11-4-3-5-12(8-11)17(19)20)16-9-13-10-21-15(22-13)6-1-2-7-15/h3-5,8,13H,1-2,6-7,9-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLSJVIBAXFICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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